![molecular formula C17H13N3 B5729454 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline CAS No. 333395-01-0](/img/structure/B5729454.png)

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

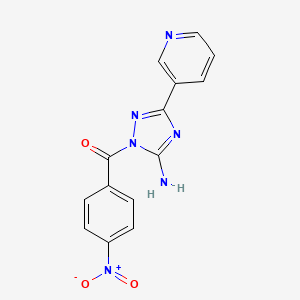

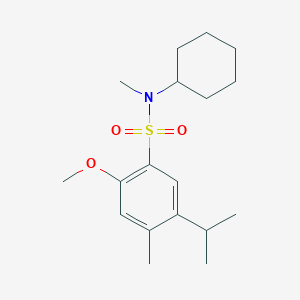

“3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline” is a chemical compound with the molecular formula C17H13N3 . It has an average mass of 259.305 Da and a monoisotopic mass of 259.110962 Da .

Synthesis Analysis

The synthesis of imidazole compounds, which includes “3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline”, often involves starting from aminonitriles . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

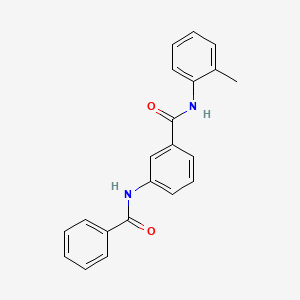

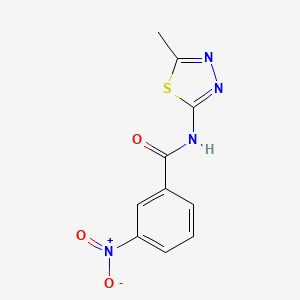

Imidazole compounds, including “3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline”, are known to show a broad range of chemical and biological properties . They are often used as important synthons in the development of new drugs .Aplicaciones Científicas De Investigación

- Anticancer Properties : 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline derivatives have shown promise as potential anticancer agents . Researchers explore their efficacy against specific cancer cell lines.

- Antiviral Activity : Some benzimidazole-based compounds, including 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline, exhibit antiviral properties . Investigating their mechanisms of action can aid in drug discovery.

- Biochemical Studies : 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline dihydrochloride is used in proteomics research . Researchers study its interactions with proteins and cellular processes.

Medicinal Chemistry and Drug Development

Proteomics Research

Pharmaceuticals and Therapeutics

Mecanismo De Acción

Target of Action

The primary target of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is the C522 residue of p97 . This compound has been shown to retain selectivity among the complicated whole proteome . Other potential targets include Syk , which is closely related to the occurrence and development of hematological malignancies , and microtubule assembly formation in certain cell lines .

Mode of Action

The compound interacts with its targets primarily through inhibition . For instance, it inhibits the microtubule assembly formation .

Pharmacokinetics

It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline’s action include the inhibition of microtubule assembly formation and the induction of apoptosis in certain cell lines . It also demonstrated significant antiproliferative activities against certain cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-benzo[f]benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKTHFYGXJVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)